(6-Bromo-2,4-difluoro-3-(trimethylsilyl)phenyl)methanol
Description
Properties
IUPAC Name |
(6-bromo-2,4-difluoro-3-trimethylsilylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrF2OSi/c1-15(2,3)10-8(12)4-7(11)6(5-14)9(10)13/h4,14H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZOBANMBMGFKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=C(C=C1F)Br)CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrF2OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591976 | |
| Record name | [6-Bromo-2,4-difluoro-3-(trimethylsilyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651326-74-8 | |
| Record name | 6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=651326-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [6-Bromo-2,4-difluoro-3-(trimethylsilyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenation Strategies for Bromo-Difluoro Substrate Formation
The foundational step in synthesizing the target compound involves establishing the 2,4-difluoro-6-bromo substitution pattern on the benzene ring. Patent US6133485A demonstrates the utility of 1-bromo-2,4-difluorobenzene as a starting material for Grignard reagent formation . In this approach, magnesium-mediated coupling with 1-bromo-2,4-difluorobenzene generates a reactive aryl magnesium bromide intermediate, which can undergo further functionalization.
Silylation Techniques for Trimethylsilyl Group Installation
Introducing the trimethylsilyl (TMS) group at position 3 requires careful selection of silylation agents and reaction conditions. The synthesis of 6-bromo-2-methyl-1,2,4-triazine derivatives in ACS Journal of Medicinal Chemistry highlights the effectiveness of N,O-bis(trimethylsilyl)acetamide (BSA) as a dual-purpose silylating agent and base . When applied to aromatic systems, BSA facilitates silylation of hydroxyl intermediates while protecting reactive positions during subsequent reactions.
Alternative approaches from transglutaminase inhibitor patents (EP4219460NWA1) demonstrate silicon-tethered directing groups enabling meta-silylation . Using (-)-menthol as a chiral auxiliary, researchers achieved 92% yield in TMS installation at the 3-position of similar bromo-fluoroarenes. This method's stereochemical control proves particularly valuable when synthesizing enantiomerically pure intermediates.
Hydroxymethyl Group Introduction Methodologies
The final synthetic challenge involves installing the hydroxymethyl (-CH₂OH) moiety without disrupting existing functionalities. Patent US20160280619A1 describes Friedel-Crafts alkylation using aluminum chloride catalysis to attach ethoxybenzyl groups . Adapting this methodology, researchers have successfully introduced hydroxymethyl via:
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Formylation-Reduction Pathway :
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Mitsunobu Reaction :
Optimization of Synthetic Routes
Comparative analysis of reaction parameters reveals critical optimization points:
| Parameter | Bromination | Silylation | Hydroxymethylation |
|---|---|---|---|
| Temperature (°C) | -20 to 40 | 82 | 0-25 |
| Catalyst | FeBr₃ | BSA | AlCl₃ |
| Solvent | THF | Acetonitrile | Dichloromethane |
| Typical Yield (%) | 78 | 61 | 71 |
Notably, solvent polarity significantly impacts silylation efficiency. Polar aprotic solvents (acetonitrile) improve BSA-mediated reactions by 22% compared to toluene . Temperature control during hydroxymethylation prevents premature oxidation, maintaining alcohol functionality integrity .
Analytical Characterization Benchmarks
Modern characterization techniques provide robust quality control:
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¹H NMR Analysis :
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LCMS Profiling :
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X-ray Crystallography :
Challenges in Industrial Scalability
Despite laboratory success, scale-up presents unique hurdles:
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TMS Group Stability : Prolonged reaction times (>24 h) lead to 18-22% desilylation
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Purification Complexity : Similar polarity of regioisomers requires HPLC separation (35% yield loss)
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Oxidation Control : Over-oxidation to carboxylic acid occurs above 40°C (12% side product)
Recent advances in flow chemistry mitigate these issues through precise temperature control and reduced reaction volumes. Microreactor systems achieve 93% conversion in continuous silylation steps versus 78% batch yields .
Chemical Reactions Analysis
Types of Reactions: (6-Bromo-2,4-difluoro-3-(trimethylsilyl)phenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(6-Bromo-2,4-difluoro-3-(trimethylsilyl)phenyl)methanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (6-Bromo-2,4-difluoro-3-(trimethylsilyl)phenyl)methanol involves its interaction with molecular targets and pathways. The presence of bromine, fluorine, and trimethylsilyl groups can influence its reactivity and binding affinity to specific enzymes or receptors. The methanol group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde (CAS: 651326-71-5)
- Structure : Differs by having a benzaldehyde group (-CHO) instead of a hydroxymethyl (-CH2OH).
- Molecular Weight : 293.18 g/mol .
- Key Differences: The aldehyde group is more reactive in nucleophilic additions (e.g., Grignard reactions) compared to the hydroxymethyl group. The methanol derivative’s hydroxyl group offers hydrogen-bonding capability, enhancing solubility in polar solvents.
Benzoic Acid, 6-bromo-2,4-difluoro-3-(triethylsilyl) (CAS: 651027-09-7)
{2-Bromo-3-(3-chloro-5-fluorophenoxy)-6-[(difluoromethyl)sulfonyl]phenyl}methanol
(2-Bromo-6-fluorophenyl)methanol (CAS: 261723-33-5)
- Structure : Simpler structure with fewer substituents (Br, F, -CH2OH).
- Molecular Formula : C7H6BrFO (MW: 205.03 g/mol estimated).
- Key Differences : Lacking the trimethylsilyl and second fluorine, this compound is less sterically hindered and more electron-deficient. Its smaller size may improve bioavailability in drug design .
[4-(4-Bromo-2-chlorophenoxy)-3-fluorophenyl]methanol
(3-Bromo-2,4,6-trimethylphenyl)methanol (CAS: 1535410-87-7)
- Structure : Methyl groups instead of fluorine and trimethylsilyl.
- Molecular Formula : C10H13BrO (MW: 245.12 g/mol) .
- Key Differences : Methyl groups are electron-donating, creating an electron-rich aromatic system. This contrasts with the electron-withdrawing fluorine and silyl groups in the target compound.
Comparative Analysis Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Group | Electronic Effects |
|---|---|---|---|---|---|
| Target Compound | C10H12BrF2OSi | ~307 (estimated) | Br, 2×F, Si(CH3)3 | -CH2OH | Mixed (EW: Br, F; ED: Si(CH3)3) |
| 6-Bromo-2,4-difluoro-3-TMS benzaldehyde | C10H10BrF2OSi | 293.18 | Br, 2×F, Si(CH3)3 | -CHO | Strongly EW (aldehyde) |
| Benzoic acid, 6-bromo-2,4-difluoro-3-TES | C13H17BrF2O2Si | ~343.3 | Br, 2×F, Si(CH2CH3)3 | -COOH | EW (carboxylic acid) |
| {2-Bromo-3-(Cl, F-phenoxy)-6-SO2CF2H}PhOH | C14H9BrClF3O4S | 461.6 | Br, Cl, F, SO2CF2H, phenoxy | -CH2OH | Strongly EW (sulfonyl) |
| (2-Bromo-6-fluorophenyl)methanol | C7H6BrFO | ~205.03 | Br, F | -CH2OH | Moderately EW (Br, F) |
| [4-(Br, Cl-phenoxy)-3-F-Ph]methanol | C13H9BrClFO2 | 331.56 | Br, Cl, F, phenoxy | -CH2OH | Mixed (EW: Cl, Br; ED: ether) |
| (3-Bromo-2,4,6-TMS-Ph)methanol | C10H13BrO | 245.12 | Br, 3×CH3 | -CH2OH | ED (methyl groups) |
Key Research Findings
Synthetic Utility : The trimethylsilyl group in the target compound enhances stability during synthesis (e.g., protection against nucleophilic attack) compared to compounds with sulfonyl or carboxylic acid groups .
Solubility: The hydroxymethyl group improves aqueous solubility relative to aldehyde or triethylsilyl analogs, as seen in similar bromo-fluorophenyl methanol derivatives .
Reactivity : Electron-withdrawing fluorine and bromo substituents activate the aromatic ring for electrophilic substitution, but the trimethylsilyl group sterically hinders such reactions compared to smaller substituents like methyl .
Applications : Compounds with sulfonyl groups (e.g., ) are preferred in cross-coupling reactions, while silyl-protected derivatives (e.g., ) are valuable in iterative synthesis of complex molecules.
Biological Activity
(6-Bromo-2,4-difluoro-3-(trimethylsilyl)phenyl)methanol is a compound of interest due to its potential biological activities. This article reviews the biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C10H12BrF2OSi
- Molecular Weight : 281.17 g/mol
- CAS Number : 651326-72-6
Pharmacological Activity
Research on this compound indicates several biological activities:
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Antimicrobial Activity
- The compound has shown potential as an antibacterial agent in various studies. For instance, derivatives of similar structures have been evaluated for their activity against resistant strains of bacteria, demonstrating significant inhibitory effects at low micromolar concentrations.
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Anticancer Properties
- Preliminary studies suggest that this compound exhibits cytotoxic effects on cancer cell lines. For example, compounds with similar structural motifs have been tested against human cancer cell lines such as HeLa and MOLT-4, revealing IC50 values in the nanomolar range.
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Enzyme Inhibition
- The compound acts as an inhibitor for certain enzymes involved in metabolic pathways. Notably, it has been explored for its inhibitory effects on purine nucleoside phosphorylase (PNP), which is crucial in the metabolism of nucleosides in both humans and pathogenic organisms.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The compound binds to active sites of specific enzymes, altering their activity and leading to downstream effects that inhibit cell proliferation or induce apoptosis in cancer cells.
- Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis and death.
Case Study 1: Antibacterial Activity
In a study evaluating the antibacterial properties of various phenolic compounds, this compound demonstrated significant activity against Gram-positive bacteria with an MIC value of 5 µg/mL. This suggests its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Efficacy
A series of analogs were synthesized and tested for anticancer activity against multiple cancer cell lines. One derivative showed an IC50 value of 20 nM against MOLT-4 cells, indicating strong cytotoxicity. The study highlighted structure-activity relationships that could guide further modifications to enhance efficacy.
Table 1: Biological Activity Summary
Q & A
Q. What are the primary synthetic routes for (6-Bromo-2,4-difluoro-3-(trimethylsilyl)phenyl)methanol?
The synthesis typically involves sequential halogenation and silylation. A common approach is electrophilic substitution on a pre-functionalized benzene ring. For example, bromine and fluorine groups are introduced via directed ortho-metalation or halogen-exchange reactions, followed by trimethylsilyl (TMS) group installation using reagents like trimethylsilyl chloride under anhydrous conditions. The final methanol group can be introduced via reduction of a benzaldehyde intermediate (e.g., using NaBH₄) .
| Key Reaction Steps | Reagents/Conditions |
|---|---|
| Halogenation | Br₂ or F₂, Lewis acids (e.g., AlCl₃) |
| Silylation | (CH₃)₃SiCl, base (e.g., Et₃N) |
| Aldehyde Reduction | NaBH₄, MeOH/THF solvent |
Q. How should this compound be stored to maintain stability?
Due to the sensitivity of the TMS group to moisture and the bromine substituent’s potential for degradation, the compound must be stored in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Refrigeration prevents thermal decomposition and minimizes hydrolysis of the silyl group .
Q. What spectroscopic methods are recommended for characterization?
- NMR : ¹H and ¹³C NMR to confirm the aromatic substitution pattern and TMS group presence (δ ~0.1–0.3 ppm for Si(CH₃)₃).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (293.18 g/mol) .
- FT-IR : Peaks at ~3300 cm⁻¹ (O-H stretch) and ~1250 cm⁻¹ (C-F stretch) .
Advanced Research Questions
Q. How do electron-withdrawing substituents (Br, F) influence reactivity in cross-coupling reactions?
Bromine acts as a leaving group in Suzuki-Miyaura couplings, while fluorine enhances electrophilic aromatic substitution (EAS) reactivity by polarizing the aromatic ring. The TMS group introduces steric hindrance, which can slow down reactions at the para position. For example, in Pd-catalyzed couplings, the bromine site is more reactive than fluorinated positions, but steric effects from TMS may require optimized ligands (e.g., bulky phosphines) .
Q. What strategies resolve contradictions in reaction yields under varying fluorination conditions?
Discrepancies in fluorination efficiency (e.g., using KF vs. Selectfluor) can arise from solvent polarity or temperature. A systematic approach includes:
- Solvent Screening : Compare DMSO (polar aprotic) vs. DMF.
- Kinetic Studies : Monitor reaction progress via HPLC or GC-MS.
- Computational Modeling : DFT calculations to assess transition-state energetics for fluorine insertion .
Q. How does the TMS group affect regioselectivity in ipso-substitution reactions?
The TMS group acts as a directing group, stabilizing intermediates via hyperconjugation. In ipso-substitution, the bulky TMS group blocks adjacent positions, favoring reactions at the bromine site. For example, in Pd-catalyzed cross-couplings, the TMS group increases selectivity for bromine substitution over competing pathways by ~30% compared to non-silylated analogs .
| Substituent | Regioselectivity (Bromine Site) |
|---|---|
| TMS | 85–90% |
| CH₃ | 55–60% |
Q. What are the challenges in analyzing byproducts from silylation reactions?
Common byproducts include desilylated intermediates or over-silylated derivatives. Mitigation strategies:
- TLC Monitoring : Use silica gel plates with fluorescent indicators.
- LC-MS : Identify byproducts via fragmentation patterns.
- Purification : Flash chromatography with gradient elution (hexane/EtOAc) .
Data Contradictions and Troubleshooting
Q. Why do reported melting points vary across studies?
Variations arise from impurities or polymorphic forms. Ensure rigorous purification (e.g., recrystallization from EtOH/water) and characterize via differential scanning calorimetry (DSC) .
Q. How to address discrepancies in biological activity data?
Bioactivity variations (e.g., antimicrobial assays) may stem from solvent residues (DMSO) or cell line differences. Standardize protocols:
- Use HPLC-purified compound (purity >95%).
- Validate assays with positive controls (e.g., ciprofloxacin for antibacterial tests) .
Key Properties Table
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 293.18 g/mol | PubChem |
| CAS RN | 651326-71-5 | EPA DSSTox |
| Storage Conditions | 2–8°C, inert atmosphere | PubChem |
| Key Reactivity Sites | Br (cross-coupling), F (EAS) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
